molecular formula C12H9ClF3N3O2 B11792724 Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11792724
M. Wt: 319.67 g/mol
InChI Key: WUITZJWCKUJKLU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol, usually under acidic or basic conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting biological processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds .

Comparison with Similar Compounds

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections, including those resistant to other antifungal agents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C12H9ClF3N3O2C_{12}H_9ClF_3N_3O_2 and a molecular weight of approximately 319.67 g/mol. Its unique structure features a triazole ring , an ethyl ester group , a chlorophenyl moiety , and a trifluoromethyl group . These structural elements contribute to its lipophilicity and biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of halogen atoms in its structure enhances its interaction with microbial membranes, potentially increasing its efficacy against resistant strains .

Anticancer Potential

Recent research has suggested that this compound may exhibit anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : this compound has been shown to halt the cell cycle in specific phases, leading to reduced proliferation of cancer cells.
  • Caspase Activation : The compound appears to activate caspases involved in the apoptotic pathway, promoting programmed cell death in cancerous cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
This compoundC12H9ClF3N3O2Enhanced lipophilicity; potential for higher biological activity
Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylateC12H8ClF3N3O2Contains dichloro substitution; may exhibit different efficacy
Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylateC10H8F3N3O2Simpler structure; potentially reduced activity

The unique combination of the dichlorophenyl and trifluoromethyl groups enhances the biological activity of this compound compared to its analogs .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this triazole derivative effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations (IC50 values ranging from 10 to 30 µg/mL) .
  • Anticancer Activity : In vitro assays showed that this compound exhibited cytotoxic effects against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed its role in inducing apoptosis through caspase activation .

Properties

Molecular Formula

C12H9ClF3N3O2

Molecular Weight

319.67 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate

InChI

InChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)9-10(12(14,15)16)18-19(17-9)8-6-4-3-5-7(8)13/h3-6H,2H2,1H3

InChI Key

WUITZJWCKUJKLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=CC=CC=C2Cl

Origin of Product

United States

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